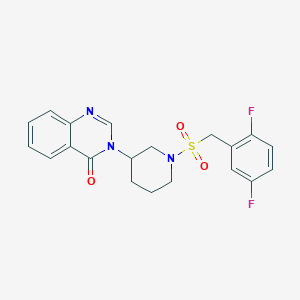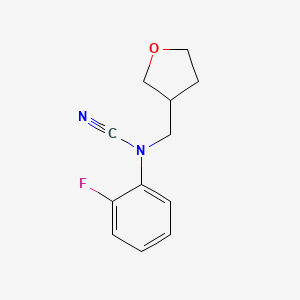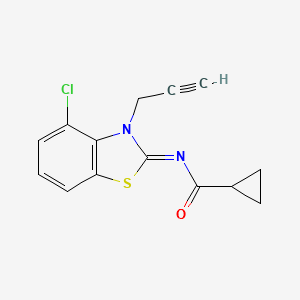
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, also known as CDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDC belongs to the class of thiazole derivatives and has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
科学的研究の応用
Antitumor and Anticancer Properties
Researchers have synthesized and evaluated benzothiazole derivatives for their potent antitumor properties. For instance, derivatives have been designed to exhibit selective cytotoxicity against tumorigenic cell lines, showcasing excellent in vivo inhibitory effects on tumor growth. These compounds represent a promising avenue for cancer therapy, with specific derivatives demonstrating high efficacy against melanoma cell lines, exhibiting proapoptotic activity, and showing potential as anticancer agents (Yoshida et al., 2005) (Yılmaz et al., 2015).
Antibacterial and Antimicrobial Activity
Certain benzothiazole derivatives have been synthesized and characterized for their antibacterial and antimicrobial activities. These compounds have demonstrated significant action against various microorganisms, suggesting their potential use in addressing bacterial infections and as leads for developing new antimicrobial agents. The structural characteristics and physicochemical parameters of these derivatives have been correlated with their biological efficacy, highlighting the importance of specific functional groups in enhancing activity (Obasi et al., 2017).
Antipsychotic and Psychotropic Activity
The synthesis and evaluation of heterocyclic carboxamides, including benzothiazole derivatives, have indicated potential antipsychotic and psychotropic activities. These compounds have been tested for their ability to bind to key neurotransmitter receptors and exhibit promising in vivo activities, suggesting their utility in developing new treatments for psychiatric disorders. The balance between efficacy and side effects, particularly the reduced propensity for extrapyramidal side effects, marks these derivatives as valuable candidates for further pharmacological studies (Norman et al., 1996).
Corrosion Inhibition
Benzothiazole derivatives have been explored for their corrosion inhibiting effects on steel in acidic environments. These studies have highlighted the potential of such compounds to provide extra stability and higher inhibition efficiencies, offering a promising approach to protecting metal surfaces against corrosion. The mechanism of adsorption and the correlation between experimental results and quantum chemical parameters have been a focus, providing insights into designing more effective corrosion inhibitors (Hu et al., 2016).
Cysteine Detection
Innovative fluorescent probes based on benzothiazole structures have been developed for the selective and sensitive detection of cysteine over other amino acids. Such probes have been applied successfully in living cells and test paper systems, demonstrating their utility in biochemical and medical research for monitoring cysteine levels, which is crucial for understanding various physiological and pathological processes (Yu et al., 2018).
特性
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-2-8-17-12-10(15)4-3-5-11(12)19-14(17)16-13(18)9-6-7-9/h1,3-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGQWIRLFNQAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

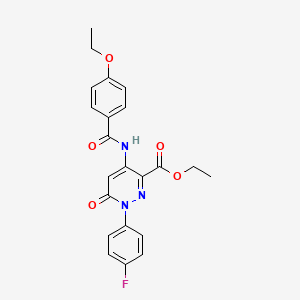
![2-{[(3-Aminophenyl)carbamoyl]amino}acetamide](/img/structure/B2999606.png)
![2-Chloro-N-[[5-(difluoromethyl)-2-methylpyrazol-3-yl]methyl]propanamide](/img/structure/B2999607.png)
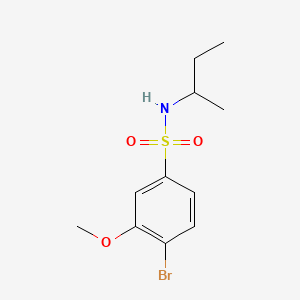

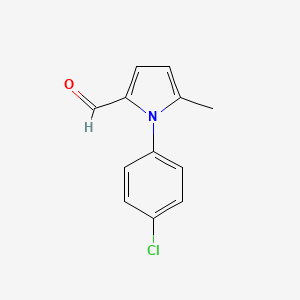
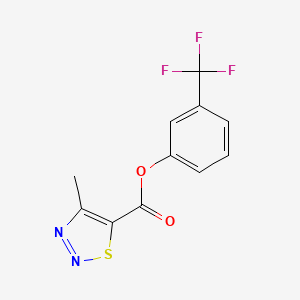
![N-(4-butylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2999617.png)
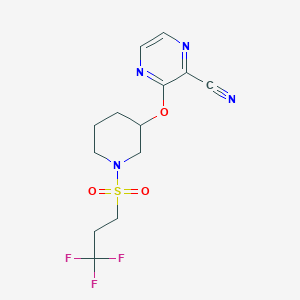
![ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2999619.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2999622.png)
